Etelcalcetide: A Deep Dive into its Molecular Landscape and Peptide Chemistry
Etelcalcetide: A Deep Dive into its Molecular Landscape and Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etelcalcetide (trade name Parsabiv®) is a novel calcimimetic agent indicated for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis.[1][2] As a synthetic peptide, its unique molecular structure and composition are central to its pharmacological activity. This technical guide provides an in-depth exploration of the molecular and peptide characteristics of Etelcalcetide, its mechanism of action, and the experimental methodologies used for its synthesis and characterization.
Molecular Structure and Peptide Composition
Etelcalcetide is a synthetic, dextrorotatory (D)-amino acid-based peptide. Its structure consists of a linear heptapeptide backbone linked to an L-cysteine molecule via a disulfide bond.[1] The peptide sequence is composed of D-amino acids, which confers resistance to enzymatic degradation and prolongs its half-life in vivo.
The primary sequence of the heptapeptide component is: N-acetyl-D-Cysteinyl-D-Alanyl-D-Arginyl-D-Arginyl-D-Arginyl-D-Alanyl-D-Argininamide
This heptapeptide is connected through a disulfide bridge between its D-cysteine residue and a single L-cysteine residue.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C38H73N21O10S2 | [4] |
| Molecular Weight | 1048.3 g/mol | [4] |
| Appearance | White to off-white powder | [2] |
| Chirality | Composed primarily of D-amino acids with one L-cysteine | [3] |
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Etelcalcetide functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor crucial for regulating calcium homeostasis.[1][2] By binding to the CaSR on the surface of parathyroid gland cells, Etelcalcetide increases the receptor's sensitivity to extracellular calcium.[5] This enhanced activation leads to a downstream signaling cascade that ultimately inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH levels helps to normalize serum calcium and phosphorus levels in patients with SHPT.
Signaling Pathway of Etelcalcetide-Mediated CaSR Activation
Caption: Signaling cascade initiated by Etelcalcetide binding to the CaSR.
Pharmacokinetics and Biotransformation
Pharmacokinetic Parameters in Healthy Volunteers and CKD Patients
| Parameter | Healthy Volunteers | CKD Patients on Hemodialysis | Reference |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent | [6] |
| AUC (ng*h/mL) | Dose-dependent | Dose-dependent | [6] |
| Half-life (t½) | ~3-5 days (effective) | ~3-5 days (effective) | [5] |
| Clearance | Primarily renal | Substantially reduced, dependent on hemodialysis | [5] |
| Volume of Distribution (Vd) | Not specified | ~796 L | [2] |
Biotransformation
Etelcalcetide is not metabolized by cytochrome P450 enzymes.[7] Its primary route of biotransformation in the blood is through a reversible disulfide exchange with endogenous thiols, predominantly forming conjugates with serum albumin.[1][7] This conjugation creates a larger molecule that is not readily cleared by hemodialysis, serving as a circulating reservoir for the active drug.[5] Following hemodialysis, the equilibrium shifts, leading to the release of active Etelcalcetide from the albumin conjugate.[5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Etelcalcetide
This protocol outlines the general steps for the synthesis of the Etelcalcetide peptide backbone using Fmoc-based solid-phase chemistry.[3][8][9][10]
Materials:
-
Rink Amide resin
-
Fmoc-protected D-amino acids (D-Arg(Pbf), D-Ala, D-Cys(Trt))
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents
-
20% Piperidine in Dimethylformamide (DMF) for Fmoc deprotection
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/water/triisopropylsilane)
-
2,2'-Dithiodipyridine
-
L-cysteine
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected D-amino acids sequentially to the resin using DIC and OxymaPure in DMF. Monitor coupling completion with a ninhydrin test.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation: Acetylate the N-terminus of the final peptide.
-
Side Chain Deprotection of D-Cys: Selectively remove the trityl (Trt) protecting group from the D-cysteine side chain.
-
Activation of Sulfhydryl Group: Activate the sulfhydryl group of the D-cysteine on the resin with 2,2'-dithiodipyridine.
-
Disulfide Bond Formation: React the activated peptide-resin with L-cysteine to form the disulfide bond.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times.
-
Lyophilization: Lyophilize the crude peptide to obtain a powder.
Purification and Characterization by Reversed-Phase HPLC (RP-HPLC)
Instrumentation:
-
Preparative and analytical RP-HPLC system with a C18 column.[11][12][13][14][15]
-
UV detector set to 220 nm.
Procedure:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water).
-
Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing acetonitrile concentration.
-
Collect fractions corresponding to the major peak.
-
-
Analysis:
-
Analyze the collected fractions using an analytical C18 column with a similar gradient to assess purity.
-
Pool fractions with the desired purity.
-
-
Lyophilization: Lyophilize the purified fractions to obtain the final peptide product.
-
Characterization: Confirm the identity and mass of the purified peptide using mass spectrometry.
In Vitro CaSR Activation Assay in HEK293 Cells
This protocol describes a method to assess the functional activity of Etelcalcetide by measuring intracellular calcium mobilization in HEK293 cells stably expressing the human CaSR.[2][16][17][18][19][20]
Materials:
-
HEK293 cells stably expressing the human CaSR.
-
Cell culture medium and supplements.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Etelcalcetide solutions of varying concentrations.
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Assay:
-
Wash the cells with assay buffer.
-
Place the plate in the fluorometric plate reader and measure the baseline fluorescence.
-
Add varying concentrations of Etelcalcetide to the wells.
-
Continuously measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each concentration of Etelcalcetide.
-
Plot the dose-response curve and determine the EC50 value.
-
In Vitro Biotransformation Assay in Human Plasma
This protocol outlines a method to study the biotransformation of Etelcalcetide in human plasma using mass spectrometry.[1][7][21][22][23]
Materials:
-
Human plasma.
-
Etelcalcetide solution.
-
Incubator at 37°C.
-
Acetonitrile for protein precipitation.
-
Centrifuge.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Incubation: Incubate Etelcalcetide with human plasma at 37°C for various time points.
-
Protein Precipitation: At each time point, stop the reaction and precipitate the plasma proteins by adding cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant containing Etelcalcetide and its biotransformation products.
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC-MS/MS system.
-
Separate the components using a suitable chromatographic method.
-
Analyze the eluent by mass spectrometry to identify and quantify Etelcalcetide and its metabolites (e.g., albumin conjugates).
-
Workflow for Etelcalcetide Synthesis and Characterization
Caption: A streamlined workflow from synthesis to functional analysis of Etelcalcetide.
Conclusion
Etelcalcetide represents a significant advancement in the management of secondary hyperparathyroidism in CKD patients on hemodialysis. Its unique peptide structure, composed of D-amino acids and a disulfide linkage, confers stability and a prolonged mechanism of action. As a positive allosteric modulator of the calcium-sensing receptor, it effectively reduces PTH secretion. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and functional characterization of this important therapeutic peptide. Further research into its long-term efficacy and safety will continue to shape its role in clinical practice.
References
- 1. Determination of Etelcalcetide Biotransformation and Hemodialysis Kinetics to Guide the Timing of Its Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN110054662B - Solid-phase synthesis method of Etelcalcetide - Google Patents [patents.google.com]
- 4. Reactome | CASR binds CASR agonists [reactome.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. rjptonline.org [rjptonline.org]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. hplc.eu [hplc.eu]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
- 17. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]
- 19. content-assets.jci.org [content-assets.jci.org]
- 20. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
